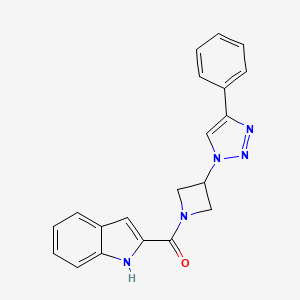

(1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

CAS No.: 1903638-66-3

Cat. No.: VC7028958

Molecular Formula: C20H17N5O

Molecular Weight: 343.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1903638-66-3 |

|---|---|

| Molecular Formula | C20H17N5O |

| Molecular Weight | 343.39 |

| IUPAC Name | 1H-indol-2-yl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |

| Standard InChI | InChI=1S/C20H17N5O/c26-20(18-10-15-8-4-5-9-17(15)21-18)24-11-16(12-24)25-13-19(22-23-25)14-6-2-1-3-7-14/h1-10,13,16,21H,11-12H2 |

| Standard InChI Key | XYEGIYMGEUHALU-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)N4C=C(N=N4)C5=CC=CC=C5 |

Introduction

The compound (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex heterocyclic structure that integrates three key pharmacophores: an indole ring, a 1,2,3-triazole moiety, and an azetidinone framework. These structural motifs are widely recognized for their biological significance in medicinal chemistry. The compound's potential applications span antibacterial, anticancer, and other therapeutic domains due to its ability to interact with biological targets.

Structural Features and Significance

The molecular structure includes:

-

Indole Ring (1H-indol-2-yl): Known for its presence in bioactive molecules like serotonin and tryptophan, the indole scaffold contributes to receptor binding and biological activity.

-

1,2,3-Triazole Ring (4-phenyl substitution): This moiety is often synthesized via click chemistry and enhances stability and bioavailability in drug candidates.

-

Azetidinone Core: The azetidine ring is a four-membered β-lactam structure that imparts antibacterial properties and serves as a precursor for enzyme inhibitors.

Synthesis of the Compound

The synthesis of (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multistep reactions:

-

Formation of the 1,2,3-Triazole Ring: Achieved via copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), a click chemistry approach.

-

Preparation of Azetidinone: Using β-lactam synthesis methods such as Staudinger cycloaddition or condensation reactions.

-

Coupling with Indole Derivative: Final coupling of the indole unit with the triazole-functionalized azetidinone under optimized conditions.

Biological Activities

The compound exhibits potential therapeutic activities based on its constituent pharmacophores:

-

Antibacterial Properties: The azetidinone framework disrupts bacterial cell wall synthesis.

-

Anticancer Potential: Triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Effects: Indole derivatives are known for modulating inflammatory pathways.

Analytical Characterization

Characterization techniques ensure the purity and structural confirmation of the compound:

| Technique | Observations/Results |

|---|---|

| NMR Spectroscopy | Chemical shifts confirm the presence of indole (aromatic signals) and triazole rings. |

| Mass Spectrometry | Molecular ion peak matches the calculated molecular weight of the compound. |

| IR Spectroscopy | Key functional group absorptions: carbonyl (~1700 cm⁻¹), aromatic C-H (~3100 cm⁻¹). |

Molecular Docking Studies

Molecular docking studies reveal strong binding affinities to enzymes like bacterial transpeptidases and kinases involved in cancer progression. These interactions are primarily mediated by hydrogen bonding and π–π stacking with the indole and triazole rings.

Potential Applications

The compound's unique structure positions it as a candidate for:

-

Antibacterial Agents: Effective against resistant bacterial strains.

-

Cancer Therapeutics: Potential inhibitor of cancer-related enzymes.

-

Drug Development: A scaffold for designing multifunctional drugs.

Challenges and Future Directions

While promising, challenges include:

-

Limited synthetic yields due to multistep processes.

-

Need for extensive in vivo testing to establish safety profiles.

Future research should focus on optimizing synthetic routes and exploring combinatorial libraries based on this scaffold.

This detailed exploration highlights the significance of (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone in medicinal chemistry as a versatile compound with broad therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume